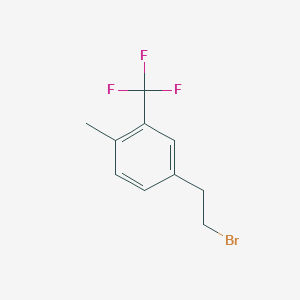

4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(2-Bromoethyl)-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 2228736-43-2 . It has a molecular weight of 267.09 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 . This indicates the molecular structure of the compound.科学的研究の応用

Triethylborane-induced Reactions in Aqueous Media

Triethylborane-induced bromine atom-transfer radical addition in aqueous media has been studied, revealing the solvent effect on radical addition reactions. Polar solvents like DMF and DMSO, protic solvents such as 2,2,2-trifluoroethanol, and aqueous media have shown to improve the addition reactions' efficiency. This research provides insights into the polar effect of solvents on the transition states in bromine atom-transfer and radical addition steps, highlighting the importance of solvent choice in organic synthesis processes (Yorimitsu et al., 2001).

Rhenium-Catalyzed Trifluoromethylation

The catalytic activity of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents demonstrates the potential for introducing trifluoromethyl groups into complex molecules. This process can be carried out in chloroform at 70°C, offering up to 77% yield and providing insights into the radical species involved through monitoring by EPR (Mejía & Togni, 2012).

Spirocyclic Indoles Synthesis

The unusual regioselective formation of spirocyclic indoles via aryl radical cyclization showcases an innovative approach to synthesizing complex organic structures. This method produces 4-{2'-benzo(2',3'-dihydro)furo}-9-methyl-2,3,9-trihydrothiopyrano[2,3-b]indoles in excellent yield, opening new avenues for synthesizing heterocyclic compounds (Majumdar & Alam, 2006).

Perfluorocyclobutyl (PFCB) Copolymers for Light Emission

The synthesis of mixed chromophore PFCB copolymers demonstrates the potential for tailored light emission in materials science. Versatile intermediates undergo Suzuki coupling reactions, forming high molecular weight polymers with superb thermal stability and excellent processability. This research highlights the role of fluorinated ether linkages in lumiphore emission, offering a pathway to diverse applications in optoelectronics (Neilson et al., 2007).

Functionalized Benzenes via Diels-Alder or C-H Activation

The development of high-yield routes to functionalized benzenes highlights the versatility of 1,2-bis(trimethylsilyl)benzenes as starting materials for synthesizing benzyne precursors and luminophores. This research underscores the importance of catalysis in organic synthesis, offering efficient pathways to complex molecules (Reus et al., 2012).

特性

IUPAC Name |

4-(2-bromoethyl)-1-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-7-2-3-8(4-5-11)6-9(7)10(12,13)14/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURNECAWBAUJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[bis(2-methoxyethyl)amino]propanoate](/img/structure/B2727464.png)

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)

![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)

![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-ethoxybenzaldehyde](/img/structure/B2727486.png)